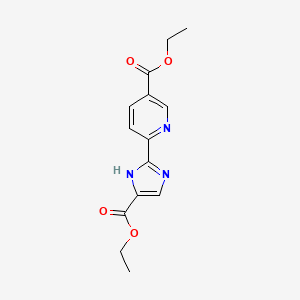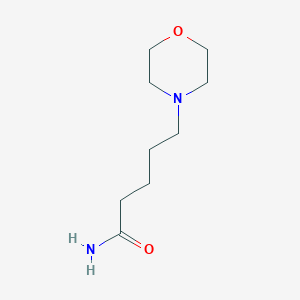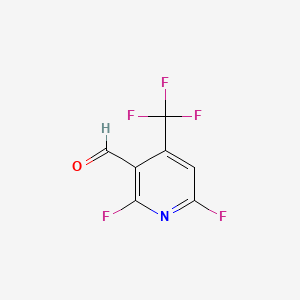![molecular formula C15H20N6O2 B13432410 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione is a compound known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes .
Méthodes De Préparation
The synthesis of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione involves several steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the but-2-ynyl and aminopiperidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the compound’s efficacy and safety .
Analyse Des Réactions Chimiques
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminopiperidinyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of DPP-4 in various biological processes.
Medicine: Its primary application is in the development of treatments for type 2 diabetes, where it helps regulate blood glucose levels by inhibiting DPP-4.
Industry: It is utilized in the pharmaceutical industry for the production of antidiabetic drugs .
Mécanisme D'action
The mechanism of action of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione involves the inhibition of DPP-4. By binding to the active site of DPP-4, it prevents the enzyme from degrading incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. This inhibition leads to increased levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Comparaison Avec Des Composés Similaires
Compared to other DPP-4 inhibitors, 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione exhibits superior potency and a longer duration of action. Similar compounds include:
- Sitagliptin
- Alogliptin
- Saxagliptin
- Vildagliptin These compounds share a similar mechanism of action but differ in their chemical structure, potency, and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C15H20N6O2 |
|---|---|
Poids moléculaire |
316.36 g/mol |
Nom IUPAC |
8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H20N6O2/c1-3-4-8-21-11-12(19(2)15(23)18-13(11)22)17-14(21)20-7-5-6-10(16)9-20/h10H,5-9,16H2,1-2H3,(H,18,22,23)/t10-/m1/s1 |
Clé InChI |
ZJOXRIAUUWDXDW-SNVBAGLBSA-N |
SMILES isomérique |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)NC2=O)C |
SMILES canonique |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)



![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)



